molecular formula C25H19F2N3O3S B2705121 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 894562-72-2

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide

Cat. No.: B2705121
CAS No.: 894562-72-2
M. Wt: 479.5
InChI Key: LGZWKCRZBVSNGT-UHFFFAOYSA-N
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Description

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H19F2N3O3S and its molecular weight is 479.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds with a similar structure to "2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide" have been studied for their antibacterial properties. For instance, N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Borad et al., 2015).

Anti-inflammatory Applications

Derivatives based on the thiazolidine-2,4-dione moiety, closely related to the core structure of the compound , have shown significant anti-inflammatory activity. These compounds inhibited key enzymes and mediators involved in inflammatory processes, offering potential therapeutic applications for inflammatory diseases (Ma et al., 2011).

Cytotoxicity and ROS Generation

Research on dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones, which share a similar spiro[indoline-3,2'-thiazolidin] core, revealed that these compounds exhibit cytotoxic activity and can induce reactive oxygen species (ROS) generation in cancer cell lines. This suggests potential applications in cancer therapy by targeting cellular oxidative stress pathways (Novotortsev et al., 2021).

Molecular Docking and Drug Design

The indole acetamide derivative "N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole" was synthesized and characterized, with its anti-inflammatory activity confirmed through in silico modeling. This highlights the role of such compounds in the design and development of new pharmaceutical agents, particularly for inflammation-related conditions (Al-Ostoot et al., 2020).

Hypoglycemic Activity

2, 4-Thiazolidinedione derivatives, structurally similar to the compound , have been evaluated for their hypoglycemic activity in animal models, demonstrating potential applications in the management of diabetes (Nikalje et al., 2012).

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O3S/c1-15-6-8-16(9-7-15)28-22(31)13-29-21-5-3-2-4-18(21)25(24(29)33)30(23(32)14-34-25)17-10-11-19(26)20(27)12-17/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZWKCRZBVSNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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